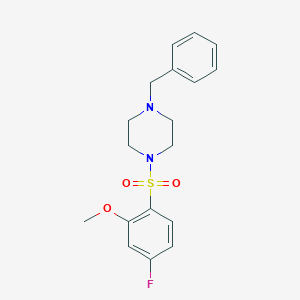
1-Benzyl-4-(4-fluoro-2-methoxy-benzenesulfonyl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(4-fluoro-2-methoxy-benzenesulfonyl)-piperazine, commonly known as BFMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a piperazine derivative that has shown potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Aplicaciones Científicas De Investigación
BFMP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. BFMP has also been investigated for its neuroprotective effects, with promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BFMP has been studied for its anti-inflammatory and anti-oxidant properties, which may have implications for the treatment of various inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of BFMP is not fully understood, but it is believed to act through multiple pathways. BFMP has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and survival, including AKT, mTOR, and STAT3. It also appears to modulate the expression of genes involved in inflammation and oxidative stress. Further research is needed to fully elucidate the mechanism of action of BFMP.
Biochemical and Physiological Effects:
BFMP has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress. BFMP has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. Additionally, BFMP appears to have a favorable safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFMP has several advantages as a research tool. It is relatively easy to synthesize and purify, and has shown promising results in various preclinical studies. However, there are also some limitations to its use in lab experiments. BFMP has low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of BFMP.
Direcciones Futuras
There are several promising directions for future research on BFMP. One area of focus is the development of more potent and selective derivatives of BFMP for use as therapeutic agents. Additionally, further studies are needed to fully elucidate the mechanism of action of BFMP and its interactions with other proteins and enzymes. Finally, clinical trials are needed to evaluate the safety and efficacy of BFMP in humans.
In conclusion, BFMP is a promising compound with potential therapeutic applications in cancer and neurological disorders. Its synthesis method has been optimized for high yields and purity, and it has shown favorable safety and efficacy profiles in preclinical studies. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Métodos De Síntesis
BFMP can be synthesized through a multi-step process that involves the reaction of 4-fluoro-2-methoxybenzenesulfonyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with benzyl chloride to yield BFMP. The synthesis of BFMP has been optimized to achieve high yields and purity, making it a viable candidate for further research.
Propiedades
Nombre del producto |
1-Benzyl-4-(4-fluoro-2-methoxy-benzenesulfonyl)-piperazine |
|---|---|
Fórmula molecular |
C18H21FN2O3S |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
1-benzyl-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21FN2O3S/c1-24-17-13-16(19)7-8-18(17)25(22,23)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Clave InChI |
DISPKCBFGPCRGF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canónico |
COC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273417.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)
![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)




![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)

![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)
